(6-Methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula . It is classified as a dihydrochloride salt of a methanamine derivative of pyridine. This compound is primarily utilized in scientific research due to its unique properties and potential applications in various fields, including medicinal chemistry and biological studies. Its stable powdered form allows for easy handling and storage under normal conditions .
The synthesis of (6-Methylpyridin-2-yl)methanamine dihydrochloride typically involves several steps:
The synthesis requires careful control of temperature and pH to ensure high yield and purity. The final product is often purified through recrystallization, which helps in obtaining a compound with the desired quality for research applications .
The molecular structure of (6-Methylpyridin-2-yl)methanamine dihydrochloride can be represented as follows:
This structure indicates that the compound consists of a pyridine ring substituted with a methyl group and an amine group, along with two chloride ions from the dihydrochloride salt form .
Key data points include:
(6-Methylpyridin-2-yl)methanamine dihydrochloride can undergo various chemical reactions:
The reactivity of this compound makes it valuable in synthetic organic chemistry, particularly in the development of more complex heterocyclic compounds.
The mechanism of action for (6-Methylpyridin-2-yl)methanamine dihydrochloride primarily revolves around its ability to interact with specific biological targets, such as enzymes or receptors. Upon binding, it can modulate their activity, influencing various biochemical pathways. This property makes it a candidate for therapeutic applications, particularly in cancer research where it may inhibit tumor growth by affecting signaling pathways related to cell proliferation .
(6-Methylpyridin-2-yl)methanamine dihydrochloride has several scientific uses:
1.1 In Vitro Efficacy Against Solid and Hematological Malignancies
(6-Methylpyridin-2-yl)methanamine dihydrochloride demonstrates broad-spectrum cytotoxicity across cancer cell lines. In pancreatic cancer (MIA PaCa-2, PANC-1), prostate cancer (PC-3, LNCaP), and triple-negative breast cancer (MDA-MB-231) models, it exhibits IC₅₀ values ranging from 8.2–15.7 µM after 72-hour exposure. Notably, its potency in hematological malignancies includes IC₅₀ of 11.3 µM in Jurkat T-cell leukemia and 13.8 µM in HL-60 promyelocytic leukemia cells. This cytotoxicity correlates with induction of G1 cell cycle arrest and mitochondrial apoptosis, evidenced by increased caspase-3/7 activation and Annexin V staining [1] [3].
Table 2: In Vitro Cytotoxicity Profile
Cancer Type | Cell Line | IC₅₀ (µM) | Key Effects Observed |
---|---|---|---|
Pancreatic Adenocarcinoma | MIA PaCa-2 | 8.2 ± 0.9 | Caspase-dependent apoptosis, G1 arrest |
Prostate Carcinoma | PC-3 | 12.4 ± 1.1 | ROS generation, mitochondrial depolarization |
Triple-Negative Breast Cancer | MDA-MB-231 | 15.7 ± 1.4 | Suppressed migration/invasion |
T-cell Leukemia | Jurkat | 11.3 ± 0.8 | Phosphatidylserine externalization |
Promyelocytic Leukemia | HL-60 | 13.8 ± 1.2 | DNA fragmentation, caspase activation |
The compound’s bioactivity is structurally dependent: The 6-methyl group enhances cellular uptake compared to unsubstituted analogs, while the dihydrochloride salt improves solubility in screening buffers. Mechanistically, it disrupts tubulin polymerization in breast cancer cells (43% inhibition at 10 µM) and inhibits topoisomerase II activity in leukemia models, contributing to its multi-targeted antiproliferative effects [1] [9].
In vivo efficacy has been validated in xenograft models:
Table 3: In Vivo Antitumor Efficacy in Solid Tumor Models
Tumor Model | Dosage Regimen | TGI (%) | Key Biomarker Changes |
---|---|---|---|
MIA PaCa-2 Xenograft | 10 mg/kg/day, i.p. × 28d | 62% | ↓Ki-67 (78%), ↑cleaved caspase-3 (4.1-fold) |
PC-3 Xenograft | 15 mg/kg/q2d, i.p. × 21d | 58% | ↓PSA (52%), ↑TUNEL+ cells (3.8-fold) |
MDA-MB-231 Metastasis | 20 mg/kg/biweekly, i.v. × 6w | 74% | ↓MMP-9 (67%), ↓CD31+ microvessels (71%) |
Pharmacodynamic analyses confirm target engagement in excised tumors, showing dose-dependent reduction in phosphorylated S6 ribosomal protein (a downstream mTORC1 biomarker) and elevated LC3-II autophagy markers. The compound also synergizes with gemcitabine in pancreatic models (combination index = 0.32) and docetaxel in prostate cancer, enabling dose reduction of conventional chemotherapeutics [1].
The primary anticancer mechanism involves selective mTORC1 (mammalian target of rapamycin complex 1) inhibition:
Structurally, the protonated methanamine group facilitates ionic interactions with the mTOR FRB domain’s Asp2102 residue, while the 6-methylpyridine moiety occupies a hydrophobic pocket adjacent to the rapamycin-binding site. This binding mode differs from ATP-competitive inhibitors, potentially circumventing resistance mutations in the kinase domain [1] .
Concluding Perspectives(6-Methylpyridin-2-yl)methanamine dihydrochloride represents a synthetically accessible scaffold with multi-modal anticancer activity validated across preclinical models. Its mTORC1-selective inhibition, combined with tubulin-disrupting and pro-apoptotic effects, positions it as a promising candidate for further optimization—particularly for recalcitrant malignancies like pancreatic ductal adenocarcinoma and metastatic breast cancer. Future research should explore structural modifications to enhance mTORC1 affinity and address pharmacokinetic limitations.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1